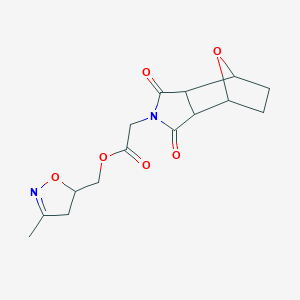![molecular formula C11H13F2N3O2 B7438998 N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7438998.png)
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is used to inhibit the activity of certain enzymes and has been found to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide works by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and sirtuins, which are involved in various cellular processes such as gene expression, DNA repair, and cell cycle regulation. By inhibiting these enzymes, N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide can modulate various cellular pathways and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for certain enzymes. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide. One potential area of research is the development of more potent and selective inhibitors of HDACs and sirtuins. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide in various diseases and to investigate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2-amino-2,3,3-trifluoropropan-1-ol to form an intermediate, which is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.
Scientific Research Applications
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of certain enzymes that play a key role in the development and progression of these diseases.
properties
IUPAC Name |
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c1-7(10(12)13)16-9(17)6-15-11(18)8-3-2-4-14-5-8/h2-5,7,10H,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMEIZQWZUXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)NC(=O)CNC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)
![3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438982.png)

![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)